3,6-Dimethylpyrazine-2,5-diamine

Description

Chemical Identity and Nomenclature

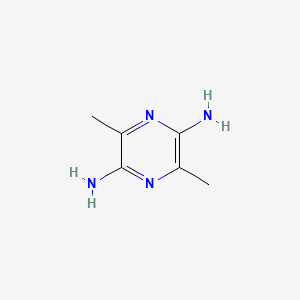

3,6-Dimethylpyrazine-2,5-diamine is a heterocyclic aromatic compound belonging to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. Its systematic IUPAC name, This compound , reflects the positions of its functional groups: methyl (-CH₃) groups at carbons 3 and 6, and amino (-NH₂) groups at carbons 2 and 5. The molecular formula C₆H₁₀N₄ corresponds to a molecular weight of 138.17 g/mol , as calculated from its constituent atoms.

The compound’s structure is further defined by its canonical SMILES notation , CC1=C(N=C(C(=N1)N)C)N , which encodes the connectivity of atoms and functional groups. This notation highlights the symmetrical arrangement of methyl and amino substituents on the pyrazine ring. While synonyms for this compound are limited in publicly available literature, its structural specificity ensures minimal ambiguity in chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(N=C(C(=N1)N)C)N |

The absence of a widely recognized CAS Registry Number in the provided sources suggests that this compound may be less commonly referenced in commercial or regulatory contexts compared to other pyrazine derivatives.

Historical Context in Heterocyclic Chemistry

Pyrazines have been studied since the late 19th century, with early research focusing on their natural occurrence in foods and biological systems. The discovery of alkylpyrazines in roasted coffee and toasted bread in the 1960s marked a turning point, spurring interest in their synthesis and applications. However, diaminopyrazines like this compound emerged later as subjects of academic interest due to their potential in materials science and medicinal chemistry.

The synthesis of diaminopyrazines gained traction in the 1990s, driven by their utility as ligands in coordination chemistry and precursors for nitrogen-rich polymers. Unlike simpler pyrazines, which are often volatile and used as flavorants, diaminopyrazines exhibit enhanced hydrogen-bonding capabilities, making them valuable in crystal engineering. This compound’s historical trajectory mirrors broader trends in heterocyclic chemistry, where functionalization of core aromatic systems unlocks new physicochemical properties.

Position Within Pyrazine Derivative Taxonomy

Pyrazine derivatives are classified based on substitution patterns and functional groups. This compound occupies a unique niche as a tetrasubstituted pyrazine with both electron-donating (amino) and moderately electron-withdrawing (methyl) groups. This contrasts with:

- 2,5-Diethyl-3,6-dimethylpyrazine , a flavorant with alkyl substituents but no amino groups.

- 5,6-dimethylpyrazine-2,3-diamine , an isomer with amino groups at positions 2 and 3.

- 3-Ethyl-2,5-dimethylpyrazine , which features ethyl and methyl groups but lacks amino substituents.

The table below summarizes key structural differences among these derivatives:

| Compound | Substituents (Positions) | Functional Groups | Molecular Formula |

|---|---|---|---|

| This compound | 2,5 (NH₂); 3,6 (CH₃) | Amino, Methyl | C₆H₁₀N₄ |

| 2,5-Diethyl-3,6-dimethylpyrazine | 2,5 (C₂H₅); 3,6 (CH₃) | Ethyl, Methyl | C₁₀H₁₆N₂ |

| 5,6-Dimethylpyrazine-2,3-diamine | 2,3 (NH₂); 5,6 (CH₃) | Amino, Methyl | C₆H₁₀N₄ |

| 3-Ethyl-2,5-dimethylpyrazine | 2,5 (CH₃); 3 (C₂H₅) | Methyl, Ethyl | C₈H₁₂N₂ |

This taxonomy underscores the structural diversity of pyrazines and the role of functional group placement in modulating reactivity and applications. The presence of two amino groups in this compound distinguishes it from alkylpyrazines, enabling participation in condensation reactions and metal coordination.

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3,6-dimethylpyrazine-2,5-diamine |

InChI |

InChI=1S/C6H10N4/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3,(H2,8,9)(H2,7,10) |

InChI Key |

BDOOUSSVZRLJHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)N)C)N |

Origin of Product |

United States |

Preparation Methods

Process Overview

- Starting Material : 2,5-Dimethylpyrazine

- Reagents : Concentrated sulfuric acid, hydrogen peroxide (oxidant), iron(II) sulfate heptahydrate (catalyst), and aldehydes such as n-propionaldehyde.

- Conditions : Controlled temperature (50–60 °C), dropwise addition of oxidant and acid, reaction time of 5–6 hours.

- Workup : Extraction with ethyl acetate, pH adjustment to ~8, concentration under reduced pressure, and purification by column chromatography.

Key Features and Yields

- The reaction proceeds via a Minici-type oxidative amination mechanism.

- The molar ratios of reagents are critical for yield and purity: sulfuric acid to dimethylpyrazine (5–20:1), hydrogen peroxide to dimethylpyrazine (2.0–2.2:1).

- The process avoids isomer formation and minimizes impurities.

- Product isolated as a yellow oily liquid with high purity.

- Advantages include low cost, high yield, operational simplicity, and reduced environmental impact due to lower acid and water usage.

Data Summary

| Parameter | Value/Range |

|---|---|

| Molar ratio H2SO4:2,5-dimethylpyrazine | 5–20:1 (optimal 10–18:1) |

| Molar ratio H2O2:2,5-dimethylpyrazine | 2.0–2.2:1 (optimal 2.2:1) |

| Reaction temperature | 50–60 °C |

| Reaction time | 5–6 hours |

| pH adjustment | 7.9–8.1 (optimal 8.0) |

| Yield | High (exact % not specified) |

| Purification | Column chromatography |

This method is documented in a 2015 patent which highlights its utility for industrial-scale synthesis due to its scalability and environmental considerations.

Synthesis via Reduction and Functional Group Transformation of Pyrazine Esters

Another approach reported involves multi-step synthesis starting from ethyl-2-aminoacetoacetate hydrochloride, proceeding through esterification, reduction, and subsequent functionalization to yield substituted pyrazines, including 3,6-dimethyl derivatives.

Process Overview

- Starting Material : Ethyl-2-aminoacetoacetate hydrochloride

- Key Steps :

- Self-condensation promoted by triethylamine to form diethyl ester intermediates.

- Reduction of esters to alcohols using sodium borohydride in methanol (preferred over lithium aluminum hydride due to selectivity and safety).

- Subsequent bromination and coupling reactions to introduce desired substituents.

- Conditions : Mild temperatures, standard organic solvents (ethanol, methanol, toluene), and reagents like PBr3 and triphenylphosphine derivatives.

Yields and Observations

- High yields in the initial condensation step (~72%).

- Selective reduction achieved with sodium borohydride.

- The multi-step synthesis allows for structural diversity and functional group tolerance.

This method is detailed in academic research focusing on pyrazine derivatives for optoelectronic applications, indicating the synthetic versatility of the pyrazine core.

Self-Condensation of α-Aminoacetone to 2,5-Dihydro-3,6-dimethylpyrazine

A classical synthetic route involves the self-condensation of α-aminoacetone, yielding 2,5-dihydro-3,6-dimethylpyrazine, which can be further oxidized or functionalized to the diamine.

Key Points

- The product is thermally unstable due to dimerization tendencies.

- Nuclear magnetic resonance (NMR) spectroscopy confirms the structure.

- This method is more relevant for generating intermediates rather than the final diamine.

This older synthetic approach provides foundational knowledge on pyrazine chemistry and intermediates.

Catalytic Synthesis Using Metal Oxide Catalysts

Catalytic methods for pyrazine derivatives, including 2,5-dimethylpyrazine, involve heterogeneous catalysts composed of mixed metal oxides (e.g., Al2O3, CuO, NiO, ZnO).

Process Highlights

- Catalysts prepared by co-precipitation, calcined at high temperatures (350 °C).

- Reaction conducted in fixed-bed reactors under nitrogen and hydrogen atmospheres.

- Feedstock: aqueous isopropanolamine solution.

- Reaction temperatures vary (240–350 °C) depending on catalyst activation.

- Yields of 2,5-dimethylpyrazine up to ~86% reported.

Though this method focuses on 2,5-dimethylpyrazine, similar catalytic principles may be adapted for this compound synthesis with appropriate modifications.

Green and Catalyst-Free Condensation Methods for Pyrazine Derivatives

Recent environmentally friendly methods utilize condensation reactions under mild conditions without catalysts to prepare pyrazine derivatives.

Method Summary

- Starting from (3,5-dimethyl-1H-pyrazol-1-yl)methanol prepared via condensation of 3,5-dimethylpyrazole with formaldehyde.

- Subsequent reaction with various amines in acetonitrile at 55–60 °C for 12 hours.

- No toxic reagents or catalysts required.

- Yields range from 61% to 77%.

- Products purified by solvent evaporation and washing.

While this method is demonstrated for related pyrazole derivatives, it exemplifies a sustainable approach potentially adaptable for this compound synthesis.

Summary Table of Preparation Methods

| Method Type | Starting Material(s) | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidative Amination (Minici Reaction) | 2,5-Dimethylpyrazine | H2SO4, H2O2, FeSO4·7H2O, aldehydes; 50–60 °C | High | High purity, low cost, scalable | Requires strong acid and oxidant |

| Multi-Step Ester Reduction & Functionalization | Ethyl-2-aminoacetoacetate hydrochloride | NaBH4 reduction, PBr3, PPh3 derivatives | Moderate-High | Structural versatility | Multi-step, longer synthesis time |

| Self-Condensation of α-Aminoacetone | α-Aminoacetone | Thermal conditions | Moderate | Simple starting materials | Product instability |

| Catalytic Synthesis with Mixed Metal Oxides | Isopropanolamine aqueous solution | Metal oxide catalysts, 240–350 °C, H2/N2 flow | Up to 86% | High yield, continuous process | High temperature, catalyst prep |

| Green Catalyst-Free Condensation | 3,5-Dimethylpyrazole derivatives | Acetonitrile, moderate heat (55–60 °C) | 61–77% | Eco-friendly, simple operation | Moderate yield, limited scope |

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyrazine-2,5-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its reactivity and properties.

Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted pyrazines.

Scientific Research Applications

3,6-Dimethylpyrazine-2,5-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,6-Dimethylpyrazine-2,5-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Reactivity and Functional Differences

Electronic Effects :

- Methyl groups in 3,6-dimethylpyrazine-2,5-diamine enhance electron density at the pyrazine ring, favoring electrophilic substitutions. In contrast, bromine or chlorine substituents (e.g., 3,6-dibromopyridazine-4,5-diamine) increase electrophilicity, enabling Suzuki-Miyaura couplings .

- The fused pteridine system in 1-methyllumazine-6,7-diamine stabilizes charge transfer, critical for bioactivity .

- Steric and Solubility Profiles: Bulky substituents (e.g., phenyl groups in 2,3-diphenylpyrazino[2,3-d]pyridazine-5,8-diamine) reduce solubility in polar solvents but enhance thermal stability . this compound exhibits higher solubility in ethanol and DMF compared to halogenated analogs due to its non-polar methyl groups .

Applications :

- Pharmaceuticals : this compound derivatives are intermediates in antihypertensive agents (e.g., tetramethylpyrazine analogs) .

- Materials Science : Brominated pyridazines (e.g., 3,6-dibromopyridazine-4,5-diamine) serve as precursors for optoelectronic materials .

- Flavor Chemistry : 2-Ethyl-3,6-dimethylpyrazine contributes nutty/roasted flavors in food additives .

Research Findings and Trends

- Synthetic Optimization : Improved yields (~69%) for this compound derivatives were achieved via controlled oxidation and esterification .

- Thermal Stability : Lumazine derivatives (e.g., 1-methyllumazine-6,7-diamine) exhibit exceptional thermal stability (melting points >320°C), attributed to hydrogen-bonded networks .

- Emerging Applications : Halogenated diamines are gaining traction in organic photovoltaics due to their electron-deficient cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.